2,2-Difluoro-4-phenylbutanoic acid
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Overview
Description
2,2-Difluoro-4-phenylbutanoic acid: is an organic compound with the molecular formula C10H10F2O2. It is characterized by the presence of two fluorine atoms and a phenyl group attached to a butanoic acid backbone.
Mechanism of Action
Target of Action
The primary target of 2,2-Difluoro-4-phenylbutanoic acid is the PA endonuclease . This enzyme plays a crucial role in the replication of the influenza virus . The PA endonuclease is responsible for the “cap-snatching” step of viral mRNA transcription, which allows transcripts to be processed by the host ribosome .
Mode of Action
This compound inhibits the enzymatic activity of the isolated PA endonuclease domain . It does this by coordinating the two-metal endonuclease active site and engaging the active site residues . This inhibition blocks the “cap-snatching” process, thereby preventing the replication of the influenza virus .
Biochemical Pathways
The compound affects the biochemical pathway involved in the replication of the influenza virus . By inhibiting the PA endonuclease, it disrupts the “cap-snatching” process, which is essential for the translation of viral mRNAs by the host ribosome . This disruption prevents the virus from replicating and spreading.
Result of Action
The molecular effect of this compound’s action is the inhibition of the PA endonuclease, which prevents the “cap-snatching” process and halts the replication of the influenza virus . On a cellular level, this means that the virus cannot spread within the host, potentially stopping the infection.
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade easily
Dosage Effects in Animal Models
The effects of 2,2-Difluoro-4-phenylbutanoic acid vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is believed to interact with various enzymes or cofactors
Transport and Distribution
It is believed to interact with various transporters or binding proteins
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-4-phenylbutanoic acid typically involves the fluorination of appropriate precursors. One common method is the fluorination of 4-phenylbutanoic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reactions are usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and purity. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with handling fluorine-containing compounds .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-4-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols .
Scientific Research Applications
2,2-Difluoro-4-phenylbutanoic acid has shown promise in various scientific research applications:
Medicinal Chemistry: It is investigated as a potential candidate for drug development, particularly for the treatment of cancer, neurodegenerative disorders, and cardiovascular conditions.
Industrial Research: The compound is used in manufacturing processes to improve product quality and efficiency.
Comparison with Similar Compounds
2,2-Difluoro-4-phenylbutanoic acid: can be compared with other difluoroalkanes and phenylbutanoic acid derivatives.
Phenylbutyric acid: A related compound with similar structural features but without fluorine atoms.
Uniqueness: The presence of fluorine atoms in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its potential as a drug candidate and its effectiveness in various industrial applications .
Properties
IUPAC Name |
2,2-difluoro-4-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-10(12,9(13)14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXIVWTWKFJRGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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